

2-Methyl-1,6-naphthyridine-3-carboxylic Acid: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methyl-1,6-naphthyridine-3-carboxylic acid

Cat. No.: B1301609

[Get Quote](#)

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of the currently available chemical and physical properties of **2-Methyl-1,6-naphthyridine-3-carboxylic acid**. Despite a comprehensive search of scientific literature and chemical databases, detailed experimental protocols for its synthesis, comprehensive spectroscopic analysis, and specific biological activity data for this particular compound are limited in publicly accessible resources. This document presents the available data and offers context based on the broader class of 1,6-naphthyridine derivatives.

Core Chemical Properties

2-Methyl-1,6-naphthyridine-3-carboxylic acid is a heterocyclic compound belonging to the naphthyridine family, which are bicyclic aromatic compounds containing two nitrogen atoms. The 1,6-naphthyridine scaffold is one of several isomers of pyridopyridine.

Property	Value	Source
Molecular Formula	C ₁₀ H ₈ N ₂ O ₂	[1][2]
Molecular Weight	188.19 g/mol	[1][2]
CAS Number	387350-63-2	[1][2]
Melting Point	267-269 °C	[2]
Physical Appearance	Solid	[3]
Purity	Typically ≥95.0%	[3]
InChI Key	QPJMZENOEJWDKD-UHFFFAOYSA-N	[3]

Synthesis and Reactivity

Detailed, peer-reviewed experimental protocols for the specific synthesis of **2-Methyl-1,6-naphthyridine-3-carboxylic acid** are not readily available in the surveyed literature. However, general synthetic strategies for the 1,6-naphthyridine core have been described. These methods often involve the cyclization of suitably substituted pyridine precursors.

One common approach to forming the 1,6-naphthyridine ring system is through acid-mediated intramolecular Friedel-Crafts-type reactions.^[4] For instance, a mild and straightforward route to fused polycyclic 1,6-naphthyridin-4-amines involves the CF₃SO₃H- or H₂SO₄-mediated cycloaromatization of 4-(aryl amino)nicotinonitriles.^[4] Another strategy involves a tandem nitrile hydration/cyclization procedure to access 1,6-naphthyridine-5,7-diones under mild conditions.^[5]

A plausible synthetic pathway for **2-Methyl-1,6-naphthyridine-3-carboxylic acid** could conceptually involve the following steps, though this is a generalized representation and not a validated experimental protocol.

[Click to download full resolution via product page](#)

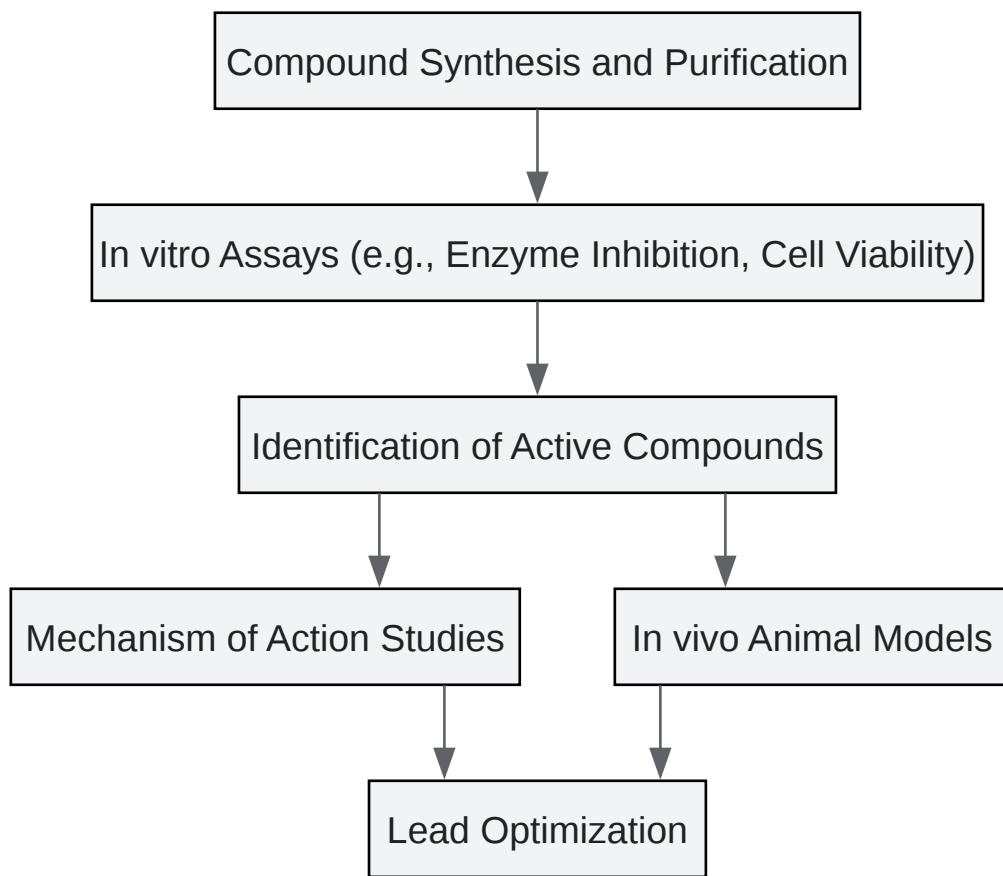
Caption: Generalized synthetic workflow for a 1,6-naphthyridine carboxylic acid.

Spectroscopic Data

Comprehensive and assigned ^1H and ^{13}C NMR spectra for **2-Methyl-1,6-naphthyridine-3-carboxylic acid** are not available in the public domain. For related naphthyridine structures, the chemical shifts of the ring protons are typically found in the aromatic region of the ^1H NMR spectrum. The carboxylic acid proton would be expected to appear as a broad singlet at a downfield chemical shift.

In the ^{13}C NMR spectrum, the carbon atoms of the heterocyclic rings would resonate in the aromatic region, with the carbonyl carbon of the carboxylic acid appearing at a significantly downfield chemical shift, generally in the range of 160-185 ppm.[6][7][8]

Biological Activity and Potential Applications


While there is no specific pharmacological data for **2-Methyl-1,6-naphthyridine-3-carboxylic acid**, the broader class of 1,6-naphthyridine derivatives has attracted significant interest in medicinal chemistry due to their diverse biological activities.[4][5]

Derivatives of the 1,6-naphthyridine scaffold have been investigated for a range of therapeutic applications, including as:

- Inhibitors of HIV integrase[5]
- Phosphodiesterase 10A (PDE10A) inhibitors[5]
- Kinase inhibitors (e.g., FGFR, c-met, SYK, CDK8/19)[5]
- Pan-JAK inhibitors for inflammatory conditions[5]
- Anticancer agents[9]

The mechanism of action for many biologically active naphthyridines, particularly those with a 4-oxo-3-carboxylic acid motif, involves the inhibition of type II topoisomerases like DNA gyrase, thereby interfering with bacterial DNA replication.[10] It is plausible that **2-Methyl-1,6-naphthyridine-3-carboxylic acid** could be explored for similar activities, though experimental validation is required.

The following diagram illustrates a general workflow for screening the biological activity of a novel naphthyridine compound.

[Click to download full resolution via product page](#)

Caption: A typical workflow for the biological evaluation of new chemical entities.

Conclusion

2-Methyl-1,6-naphthyridine-3-carboxylic acid is a chemical compound for which basic physicochemical properties are known. However, a significant gap exists in the publicly available scientific literature regarding its detailed synthesis, comprehensive spectroscopic characterization, and specific biological activities. Researchers interested in this molecule may need to undertake *de novo* synthesis and characterization. The broader family of 1,6-naphthyridines demonstrates a wide range of promising biological activities, suggesting that this particular compound could be a candidate for further investigation in drug discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methyl-1,6-naphthyridine-3-carboxylic acid [oakwoodchemical.com]
- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 3. 2-Methyl-1,6-naphthyridine-3-carboxylic acid | CymitQuimica [cymitquimica.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [2-Methyl-1,6-naphthyridine-3-carboxylic Acid: A Technical Overview]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1301609#2-methyl-1-6-naphthyridine-3-carboxylic-acid-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com